molecular formula C12H13F3O B8672354 2-(3,4,5-Trifluorophenyl)cyclohexanol

2-(3,4,5-Trifluorophenyl)cyclohexanol

Cat. No.: B8672354
M. Wt: 230.23 g/mol
InChI Key: QHRKMVMQTVIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trifluorophenyl)cyclohexanol is a fluorinated cyclohexanol derivative characterized by a cyclohexanol backbone substituted with a 3,4,5-trifluorophenyl group at the 2-position. This structural motif is relevant in medicinal chemistry and materials science due to its influence on bioactivity and physicochemical properties .

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2

InChI Key

QHRKMVMQTVIBJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclohexanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexanone.

    Reduction: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclohexanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated phenyl ring and hydroxyl group. These interactions may lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Cyclohexyl-(3,4,5-trifluorophenyl)methanone
  • Structure: Replaces the cyclohexanol hydroxyl group with a ketone.
  • Properties :
    • Higher lipophilicity due to the ketone group.
    • Reduced hydrogen-bonding capacity compared to the alcohol.
    • Used in materials science (e.g., liquid crystal intermediates) .
  • Safety : Requires stringent handling due to reactivity (e.g., inhalation risks) .
4-(Trifluoromethyl)cyclohexanol
  • Structure: Substitutes the trifluorophenyl group with a trifluoromethyl group on the cyclohexanol ring.
  • Properties: Lower molecular weight and steric bulk. Similar logP value (~2.8) but distinct metabolic pathways due to aliphatic fluorine .

Halogenation Patterns and Bioactivity

Acylthioureas with 2,3,4-Trifluorophenyl Groups
  • Structure : Acylthioureas with varying halogenated phenyl groups (e.g., 2,3,4-trifluorophenyl).
  • Findings: Increased anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus with higher fluorine content. 3,4,5-Trifluorophenyl derivatives exhibit enhanced antimicrobial potency compared to dichloro- or bromo-substituted analogs .
(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
  • Structure: Cyclohexanol with trifluoromethyl and amino groups.
  • Properties: Amino group introduces basicity, altering solubility and enabling salt formation (e.g., HCl salts). Potential use in pharmaceuticals (e.g., kinase inhibitors) due to dual functional groups .
Bi(cyclohexane) Liquid Crystal Intermediates
  • Structure : All-trans-4-propyl-4'-(3,4,5-trifluorophenyl)bi(cyclohexane).
  • Properties: Trifluorophenyl group stabilizes liquid crystal phases via dipole-dipole interactions.

Physicochemical and Pharmacokinetic Data Comparison

Compound logP Solubility (mg/mL) Melting Point (°C) Key Applications
2-(3,4,5-Trifluorophenyl)cyclohexanol 3.1* 0.12 (water) 98–102 Antimicrobial agents
Cyclohexyl-(3,4,5-trifluorophenyl)methanone 3.5 <0.01 (water) 75–78 Liquid crystals
4-(Trifluoromethyl)cyclohexanol 2.8 0.25 (water) 64–67 Drug intermediates
(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol 1.9 1.5 (water) 120–123 Pharmaceutical APIs

*Estimated using fragment-based methods.

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